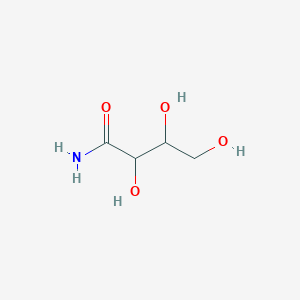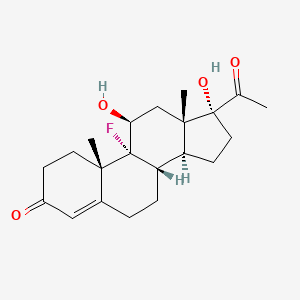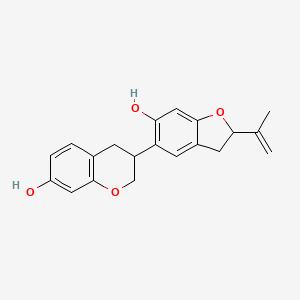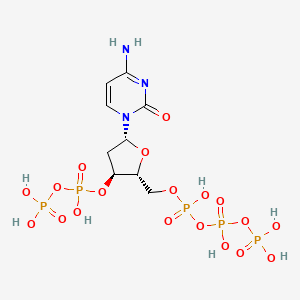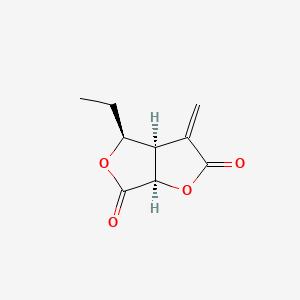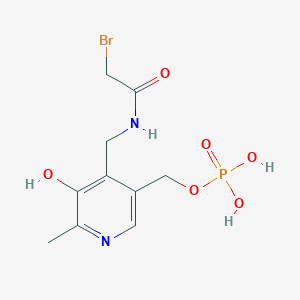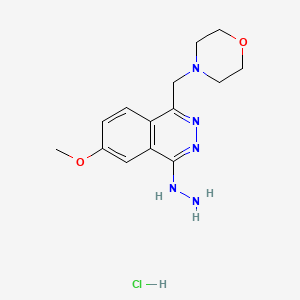
2-氯二苯并呋喃
描述
2-Chlorodibenzofuran (2-CDF) is a chemical compound with the molecular formula C12H7ClO . It belongs to the family of chemicals known as chlorinated dibenzofurans, which contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran .
Molecular Structure Analysis
The molecular structure of 2-Chlorodibenzofuran consists of a dibenzofuran moiety with a chlorine atom attached. The IUPAC Standard InChI for 2-Chlorodibenzofuran is InChI=1S/C12H7ClO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H .Physical And Chemical Properties Analysis
2-Chlorodibenzofuran is a solid crystalline compound . Its molecular weight is 202.636 g/mol .科学研究应用
Environmental Bioremediation
2-Chlorodibenzofuran is a chlorinated organic compound that can be found as a pollutant in the environment due to industrial activities. Bioremediation research focuses on the use of microorganisms to degrade such pollutants. An evolved biphenyl dioxygenase has been studied for its ability to metabolize 2-Chlorodibenzofuran through angular dioxygenation . This process is crucial for breaking down persistent organic pollutants and reducing their impact on ecosystems.
Structural Biology and Enzyme Engineering
The metabolism of 2-Chlorodibenzofuran by specific enzymes provides insights into the structural biology of these proteins. Research has revealed differences in the regiospecificity of evolved biphenyl dioxygenases when metabolizing 2-Chlorodibenzofuran compared to other substrates . These findings are significant for enzyme engineering, where modifying enzymes to degrade specific pollutants can be highly beneficial.
作用机制
Target of Action
2-Chlorodibenzofuran (2-CDF) primarily targets the aryl hydrocarbon receptor (AhR), a protein that plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Mode of Action
2-CDF binds to the AhR, which increases its ability to activate transcription in the XRE (xenobiotic response element) promoter region . This interaction leads to changes in gene expression, which can have various downstream effects.
Biochemical Pathways
The metabolism of 2-CDF involves two major catabolic routes: lateral and angular dioxygenation pathways . In the case of 2-CDF, it is metabolized principally through an angular dioxygenation . This process involves the introduction of two oxygen atoms into the 2-CDF molecule, leading to the formation of various metabolites .
Pharmacokinetics
The pharmacokinetics of 2-CDF involve its distribution, metabolism, and excretion. After administration, about 3% of 2-CDF radioactivity was present in the adipose tissue 48 hours later . A similar excretion pattern of the compound was observed in orally administered rats . Bile cannulation studies revealed involvement of enterohepatic circulation in the metabolism of the compound .
Result of Action
The result of 2-CDF’s action is the formation of various metabolites, which are quickly excreted from the body . The compound once distributed in the adipose tissue may remain there for a relatively long period of time .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-CDF. In the environment, 2-CDF can be found in air, soil, and sediment . In the air, 2-CDFs are bound to particles or exist as vapors . They can be removed from the air by snow or rain . They accumulate in fish at much higher levels than levels found in the water or sediment . 2-CDFs can also build up in other animals, birds, and people that are exposed to them in their food .
安全和危害
属性
IUPAC Name |
2-chlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKTYWJFCODJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70891563 | |
| Record name | 2-Chlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorodibenzofuran | |
CAS RN |
51230-49-0 | |
| Record name | 2-Chlorodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51230-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051230490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chlorodibenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGI055773B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



